

TI-17 Titanium Alloy: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *TI17*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The TI-17 titanium alloy, also known as Ti-5Al-2Sn-2Zr-4Mo-4Cr, is a high-strength, near-beta titanium alloy renowned for its excellent combination of mechanical properties. This guide provides a detailed overview of its chemical composition, mechanical and physical properties, and the experimental protocols used to determine these characteristics. It is designed to be a valuable resource for professionals in research, science, and materials development.

Chemical Composition

The nominal chemical composition of TI-17 titanium alloy is presented in the table below. The precise elemental balance imparts its unique combination of strength, toughness, and resistance to fatigue.

Element	Weight Percentage (%)
Aluminum (Al)	5.0
Tin (Sn)	2.0
Zirconium (Zr)	2.0
Molybdenum (Mo)	4.0
Chromium (Cr)	4.0
Iron (Fe)	0.15 (max)
Oxygen (O)	0.11 (max)
Carbon (C)	0.03 (max)
Nitrogen (N)	0.02 (max)
Hydrogen (H)	0.015 (max)
Titanium (Ti)	Balance

Physical and Mechanical Properties

The properties of TI-17 are significantly influenced by its microstructure, which can be manipulated through thermomechanical processing, such as forging and heat treatment. The two primary microstructures are bimodal and lamellar, with the lamellar structure generally offering superior fracture toughness and fatigue crack growth resistance.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physical Properties

Property	Value
Density	4.65 g/cm ³
Beta Transus Temperature	Approximately 890 - 900°C
Melting Point	~1668°C (for pure Titanium)
Thermal Conductivity (at 20°C)	7.8 W/m·K
Mean Coefficient of Thermal Expansion (20-400°C)	9.7 x 10 ⁻⁶ /°C

Mechanical Properties

The mechanical properties of TI-17, particularly its tensile strength and fatigue resistance, make it a suitable material for critical aerospace applications, such as gas turbine engine components.[\[4\]](#)[\[5\]](#)

Property	Bimodal Microstructure	Lamellar Microstructure
Tensile Strength, Ultimate (UTS) at Room Temp.	~1138 MPa	~1180 MPa
Tensile Strength, Yield (0.2% offset) at Room Temp.	~1069 MPa	-
Elongation at Break at Room Temp.	~12%	~10%
Reduction of Area at Room Temp.	~25%	-
Hardness, Rockwell C	~38 HRC	-
Fracture Toughness	Lower	Higher
Fatigue Crack Growth Resistance	Lower	Higher

Experimental Protocols

The determination of the mechanical properties of TI-17 alloy involves a series of standardized tests. The following sections detail the methodologies for key experiments.

Tensile Testing (in accordance with ASTM E8/E8M)

Tensile testing is performed to determine the yield strength, ultimate tensile strength, elongation, and reduction of area of the material.

3.1.1. Specimen Preparation:

- Standard round or flat tensile specimens are machined from the TI-17 material. The dimensions of the specimens must conform to the specifications outlined in ASTM E8/E8M.
- The surface finish of the gauge section is critical and should be free of machining marks or scratches that could act as stress concentrators.

3.1.2. Test Procedure:

- The cross-sectional area of the specimen's gauge section is precisely measured.
- The specimen is securely mounted in the grips of a universal testing machine.
- An extensometer is attached to the gauge section to accurately measure elongation.
- A uniaxial tensile load is applied at a controlled strain rate. For titanium alloys, a slower strain rate is often used to accurately determine the yield point.
- The load and extension data are continuously recorded until the specimen fractures.

3.1.3. Data Analysis:

- A stress-strain curve is plotted from the recorded data.
- The yield strength is determined using the 0.2% offset method.
- The ultimate tensile strength is the maximum stress reached during the test.
- Elongation is calculated as the percentage increase in gauge length after fracture.

- Reduction of area is calculated from the difference between the original and final cross-sectional areas at the point of fracture.

Fatigue Crack Growth Rate Testing (in accordance with ASTM E647)

This test measures the resistance of a material to the stable propagation of a fatigue crack under cyclic loading.

3.2.1. Specimen Preparation:

- Compact tension (CT) or other standard fracture mechanics specimens are machined from the TI-17 alloy.
- A sharp initial crack, or "pre-crack," is introduced at the notch tip by cyclic loading. The length of the pre-crack must meet the requirements of the standard.

3.2.2. Test Procedure:

- The specimen is mounted in a servo-hydraulic or electro-mechanical fatigue testing machine.
- A cyclic load is applied to the specimen. The load ratio (minimum load to maximum load) and the test frequency are kept constant.
- The crack length is monitored and recorded as a function of the number of load cycles. Various techniques can be used for crack length measurement, including visual methods, compliance techniques, or electrical potential drop methods.
- The test is continued until the desired amount of crack growth is achieved or the specimen fractures.

3.2.3. Data Analysis:

- The fatigue crack growth rate (da/dN) is calculated from the crack length versus cycles data.
- The stress intensity factor range (ΔK) is calculated based on the applied load range and the crack length.

- A log-log plot of da/dN versus ΔK is generated, which typically exhibits a sigmoidal shape with three distinct regions: threshold, Paris law (linear), and rapid fracture.

Fracture Toughness Testing (in accordance with ASTM E399)

This test determines the plane-strain fracture toughness (K_{Ic}) of a material, which is a measure of its resistance to fracture when a crack is present.

3.3.1. Specimen Preparation:

- Standard fracture toughness specimens, such as compact tension (CT) or three-point bend specimens, are machined from the TI-17 material.
- A sharp fatigue pre-crack is introduced at the machined notch tip, as described in the fatigue crack growth testing section.

3.3.2. Test Procedure:

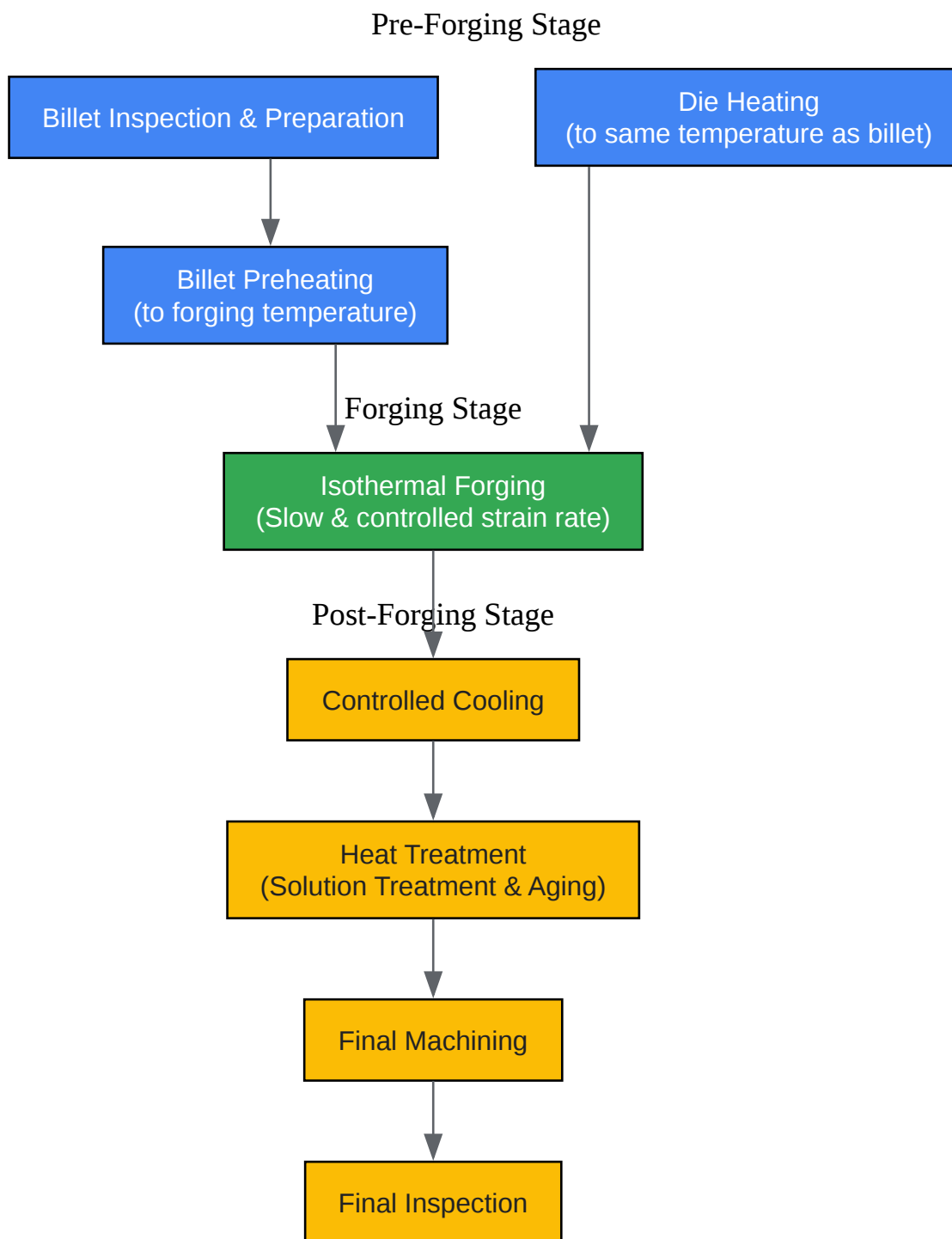
- The specimen is placed in a testing machine equipped with a clevis grip or bend fixture.
- A displacement measuring device, such as a clip-on gage, is attached to the specimen to measure the crack mouth opening displacement (CMOD).
- A monotonically increasing tensile load is applied to the specimen at a controlled rate.
- The load versus CMOD is recorded until the specimen fractures.

3.3.3. Data Analysis:

- A load-displacement curve is plotted.
- A provisional fracture toughness value (K_Q) is calculated based on a specific point on the load-displacement curve (typically determined by a 5% secant offset).
- The validity of the K_Q value as the plane-strain fracture toughness (K_{Ic}) is checked against several criteria specified in ASTM E399, which relate to the specimen size and the linearity of the load-displacement record.

Isothermal Forging Process

Isothermal forging is a key manufacturing process for producing high-integrity TI-17 components. In this process, the workpiece and the dies are maintained at the same elevated temperature throughout the forging operation. This allows for precise control over the material's microstructure and results in components with superior mechanical properties.



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Caption: Isothermal forging workflow for TI-17 alloy.

Heat Treatment

Heat treatment is a critical step in tailoring the microstructure and, consequently, the mechanical properties of Ti-17. The specific heat treatment cycle depends on the desired final properties. A common heat treatment process involves solution treatment followed by aging.

- **Solution Treatment:** The alloy is heated to a temperature above the beta transus, held for a specific time to dissolve the alpha phase, and then cooled at a controlled rate.
- **Aging:** The solution-treated alloy is then heated to a lower temperature and held for an extended period to precipitate fine alpha particles within the beta matrix, thereby increasing the strength of the alloy.

The precise temperatures and times for these treatments are proprietary to manufacturers and are optimized for specific applications.

This technical guide provides a foundational understanding of the Ti-17 titanium alloy. For more specific applications and in-depth analysis, consulting the relevant material specifications and research literature is recommended.

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